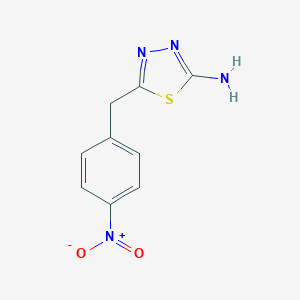

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

説明

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov This scaffold is considered "privileged" in medicinal chemistry due to its versatile biological activities and favorable chemical properties. nih.govresearchgate.net Its derivatives have been extensively investigated and have shown a wide array of pharmacological effects. The stability of the 1,3,4-thiadiazole ring, conferred by its high aromaticity, contributes to its reduced toxicity in biological systems. researchgate.netmdpi.com Furthermore, its mesoionic nature, characterized by distinct areas of positive and negative charges, allows for efficient passage across cellular membranes, potentially leading to good bioavailability. researchgate.netmdpi.com

The structural versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological profiles of the resulting derivatives. researchgate.net This adaptability has led to the development of numerous compounds with a broad spectrum of therapeutic applications.

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | References |

|---|---|

| Anticancer | nih.govnih.govbenthamdirect.comresearchgate.netjapsonline.commdpi.commdpi.com |

| Antimicrobial (Antibacterial & Antifungal) | nih.govnih.govbenthamdirect.comresearchgate.netjapsonline.commdpi.com |

| Antitubercular | nih.govbenthamdirect.comresearchgate.netmdpi.com |

| Anti-inflammatory | nih.govnih.govbenthamdirect.comresearchgate.netjapsonline.commdpi.com |

| Antiviral | nih.govmdpi.comnih.gov |

| Anticonvulsant | nih.govbenthamdirect.comresearchgate.netmdpi.comnih.gov |

| Antidiabetic | nih.govbenthamdirect.commdpi.com |

| Antidepressant | japsonline.commdpi.com |

| Antileishmanial | nih.govresearchgate.net |

Overview of the 2-Amino-1,3,4-thiadiazole (B1665364) Core as a Privileged Pharmacophore

Within the diverse family of 1,3,4-thiadiazole derivatives, those containing a 2-amino group are of particular importance and are considered a privileged pharmacophore in their own right. nih.gov The 2-amino-1,3,4-thiadiazole moiety serves as a crucial building block for the synthesis of various biologically active compounds. nih.govresearchgate.net The presence of the reactive amine group provides a convenient handle for further chemical modifications, allowing for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

This core is a bioisostere of the thiazole (B1198619) ring found in some third- and fourth-generation cephalosporin (B10832234) antibiotics, which has spurred its use in the design of new antimicrobial agents. nih.gov The biological potential of the 2-amino-1,3,4-thiadiazole scaffold is underscored by the cytostatic properties of some of its derivatives and the anti-trypanosomal activity of the drug megazol. nih.gov Research has demonstrated that introducing an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole core often enhances its anticancer effects. mdpi.com

Positioning of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine within Thiadiazole Derivative Research

The specific compound, this compound, can be situated within the broader research landscape of 1,3,4-thiadiazole derivatives that are being investigated for their potential therapeutic applications. The synthesis of various benzyl (B1604629) piperazine (B1678402) derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles has been explored for their anti-Helicobacter pylori activity. nih.gov While not the exact compound, this highlights the interest in combining the 1,3,4-thiadiazole nucleus with nitro-substituted aromatic moieties. The nitro group is a well-known pharmacophore that can influence the electronic properties and biological activity of a molecule. For instance, among certain nitrobenzylthio derivatives, ortho, meta, and para nitrobenzyl isomers have demonstrated good antituberculosis activity. researchgate.net

General Synthetic Routes to 5-Substituted-1,3,4-thiadiazol-2-amines

A variety of synthetic strategies have been developed to access the 5-substituted-1,3,4-thiadiazol-2-amine framework. These methods often involve the cyclization of open-chain precursors.

A prevalent and classical method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their corresponding esters. researchgate.netrasayanjournal.co.inresearchgate.netmdpi.com This acid-catalyzed condensation reaction is a cornerstone in the synthesis of this class of compounds. rasayanjournal.co.inptfarm.pl

The general mechanism involves the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thiadiazole ring. nih.gov The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. rasayanjournal.co.in For instance, the reaction of 4-substituted benzoyl thiosemicarbazides with concentrated sulfuric acid upon heating yields the corresponding 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines. rasayanjournal.co.in

A one-pot synthesis method has also been developed using polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide and a carboxylic acid, avoiding the use of more toxic reagents like phosphorus oxychloride (POCl3). nih.govencyclopedia.pub This approach proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to yield the 2-amino-1,3,4-thiadiazole. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| Thiosemicarbazide and Carboxylic Acid | Concentrated Sulfuric Acid, Heat | 5-Substituted-1,3,4-thiadiazol-2-amine | rasayanjournal.co.in |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform, Reflux | 5-Substituted-1,3,4-thiadiazol-2-amine | nih.gov |

| Thiosemicarbazones | Oxidant (e.g., H2O2) | 5-Substituted-1,3,4-thiadiazol-2-amine | researchgate.net |

To facilitate the generation of diverse libraries of thiadiazole derivatives for high-throughput screening, solid-phase synthesis methodologies have been developed. acs.orgnih.gov These techniques involve attaching a precursor molecule to a solid support, carrying out the necessary chemical transformations, and then cleaving the final product from the support. acs.orgnih.gov

One such approach utilizes a polymer-bound thiosemicarbazide resin. acs.orgnih.gov The key step is the cyclization of this resin-bound intermediate using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). acs.orgnih.gov Following the formation of the 1,3,4-thiadiazole core on the resin, various functional groups can be introduced through reactions such as alkylation, acylation, and Suzuki coupling to create a library of diverse analogs. acs.orgnih.gov The final compounds are then cleaved from the resin, typically using an acid like trifluoroacetic acid. nih.gov

| Resin Type | Key Cyclization Reagent | Functionalization Reactions | Cleavage Condition | Reference |

| Polymer-bound thiosemicarbazide | p-Toluenesulfonyl chloride (p-TsCl) | Alkylation, Acylation, Suzuki Coupling | Trifluoroacetic acid | acs.orgnih.gov |

Targeted Synthetic Strategies for Nitrobenzyl and Related Nitro-Substituted Thiadiazole Derivatives

The synthesis of this compound specifically involves the reaction of a precursor containing the 4-nitrobenzyl moiety. A common strategy is the reaction of 4-nitrobenzyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) to form 4-(4-nitrobenzyl)thiosemicarbazide. nih.gov This intermediate can then be cyclized to form the desired thiadiazole ring.

Alternatively, 4-bromo-2-nitrobenzoic acid can be reacted with thiosemicarbazide at elevated temperatures to yield 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. nih.gov Another approach involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate to produce 4-(4-nitrophenyl)thiosemicarbazide, which is then cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to form 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Furthermore, various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, including those with nitro groups, have been synthesized for biological evaluation. nih.gov For instance, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (B1295160) has demonstrated notable activity against certain microorganisms. nih.gov

Chemical Transformations and Reactivity Analysis of the Nitrobenzyl Thiadiazole Moiety

The this compound molecule possesses several reactive sites that allow for further chemical modifications. The nitro group, the amino group on the thiadiazole ring, and the thiadiazole ring itself can all participate in various chemical reactions.

The nitro group on the phenyl ring is a key functional group that can be readily reduced to an amino group. masterorganicchemistry.com This transformation is significant as it can dramatically alter the electronic properties and biological activity of the molecule. masterorganicchemistry.com Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Sodium Borohydride (B1222165) in the presence of a catalyst: Sodium borohydride (NaBH4) itself is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced by the addition of transition metal complexes like Ni(PPh3)4. jsynthchem.com

The reduction of the nitro group to an amine converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.com This amino group can then serve as a handle for further derivatization. For example, acridine (B1665455) intermediates have been obtained from the reduction of nitro acridine derivatives, which were then used to synthesize various sulfonamide and carboxamide compounds. nih.gov

The 1,3,4-thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly when a good leaving group is present. nih.gov While direct nucleophilic substitution on the thiadiazole ring of this compound is less common, the principle is important for the synthesis of related derivatives. For instance, halogenated 1,3,4-thiadiazoles are valuable intermediates where the halogen atom can be readily displaced by various nucleophiles. nih.gov

The nitro group on the phenyl ring can also be a target for nucleophilic substitution, although this typically requires harsh conditions or specific activation. More commonly, the amino group on the thiadiazole ring can act as a nucleophile in reactions with electrophiles. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPDFKYKTMICSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350676 | |

| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-84-9 | |

| Record name | 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Nitrobenzyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Reactions of the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is a stable aromatic system, a characteristic that renders it generally resistant to direct oxidation at the ring's sulfur atom. The electron-withdrawing nature of the two nitrogen atoms in the ring diminishes the electron density on the sulfur atom, making it less susceptible to electrophilic attack by common oxidizing agents.

Research indicates that direct oxidation of the sulfur atom in aromatic 1,3,4-thiadiazoles has not been widely reported. nih.gov Instead, many procedures described as "oxidative" in the synthesis of 1,3,4-thiadiazoles refer to the final cyclization step to form the aromatic ring, rather than a reaction of the pre-formed heterocycle. For instance, a common method involves the iodine-mediated oxidative C-S bond formation from thiosemicarbazone precursors to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring. organic-chemistry.org

While direct oxidation of the aromatic 1,3,4-thiadiazole core is challenging, the formation of S-oxides and S,S-dioxides of related, but not fully aromatic, thiadiazole systems has been achieved through indirect routes. For example, Δ³-1,3,4-thiadiazole 1-oxides can be synthesized via the reaction of aryl sulfonyl-substituted sulfines with diazomethane. nih.gov However, these resulting oxides are often unstable and undergo rearrangement. nih.gov

In the context of the specific compound, 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine , it is anticipated that the thiadiazole ring would be inert to typical oxidizing conditions. Other functional groups within the molecule, such as the methylene (B1212753) bridge of the benzyl (B1604629) group, would be more susceptible to oxidation.

A summary of related oxidation reactions in thiadiazole chemistry is presented below, highlighting that these reactions typically involve the synthesis of the ring or reactions of non-aromatic precursors.

| Reaction Type | Reactant(s) | Oxidizing/Key Reagent | Product Type | Reference |

| Oxidative Cyclization | Thiosemicarbazones | Iodine (I₂) | 2-Amino-1,3,4-thiadiazoles | organic-chemistry.org |

| Cycloaddition | Aryl sulfonyl-substituted sulfines + Diazomethane | N/A | Δ³-1,3,4-thiadiazole 1-oxide | nih.gov |

| Oxidative Cyclization | Thiosemicarbazide (B42300) + Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pubnih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Nitrobenzyl 1,3,4 Thiadiazol 2 Amine and Analogues

X-ray Crystallography of Related Thiadiazole Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering insights into molecular geometry, conformation, and intermolecular interactions.

Dihedral Angle Analysis in Substituted Thiadiazoles

The spatial relationship between the thiadiazole ring and its substituents is a critical determinant of molecular conformation. In a study of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, the dihedral angle between the thiadiazole and benzene (B151609) rings was determined to be 27.1(2)°. nih.gov Similarly, for 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, this angle was found to be 40.5(2)°. nih.gov These values indicate a non-coplanar arrangement between the two ring systems. The thiadiazole ring itself is generally planar, with a mean deviation from the plane of 0.0046 Å observed in the bromo-substituted analogue. nih.gov The orientation of substituents can be influenced by intramolecular interactions, as seen in some 1,2,4-thiadiazole (B1232254) derivatives where rotation is restricted by intramolecular hydrogen bonds. acs.org

Table 1: Dihedral Angles in Substituted Thiadiazole Analogues

| Compound | Dihedral Angle (°) between Thiadiazole and Phenyl Rings | Reference |

| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | 27.1(2) | nih.gov |

| 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | 40.5(2) | nih.gov |

Intermolecular Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are pivotal in dictating the supramolecular architecture of thiadiazole derivatives in the solid state. acs.orgnih.gov In the crystal structure of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, a strong intermolecular N—H···N hydrogen bond between the amine group and a thiadiazole nitrogen atom leads to the formation of centrosymmetric dimers. nih.gov A weaker N—H···N interaction involving the other amine hydrogen atom extends this network into a three-dimensional structure. nih.gov Similarly, molecules of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine are linked by intermolecular N—H···N and C—H···O hydrogen bonds. nih.gov The 1,3,4-thiadiazole (B1197879) moiety often acts as a hydrogen-binding unit. nih.gov In some cases, intermolecular interactions can be strong enough to override the formation of intramolecular hydrogen bonds. researchgate.net

Application of Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the structures of newly synthesized compounds and for providing detailed information about their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to characterize 1,3,4-thiadiazole derivatives. nih.govnih.govresearchgate.net In the ¹H-NMR spectrum of 2,5-disubstituted-1,3,4-thiadiazoles, the disappearance of signals corresponding to thiosemicarbazide (B42300) protons and the appearance of a new singlet for the amino group confirm cyclization. nih.gov For a series of 5-[substituted]-1,3,4-thiadiazol-2-amines, aromatic proton signals were observed in the range of 7.6-8.04 ppm. researchgate.net In the ¹³C-NMR spectra of these compounds, the carbon atoms of the thiadiazole ring typically resonate at specific chemical shifts, for instance, around 112-130 ppm. researchgate.net For N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the two protons of the furan (B31954) ring appear as two broad singlets at δ 7.73–8.07 and 7.53–7.61 ppm. nih.gov

Table 2: Representative ¹H NMR Spectral Data for Thiadiazole Analogues

| Compound/Proton | Chemical Shift (δ, ppm) | Reference |

| Aromatic protons (5-[substituted]-1,3,4-thiadiazol-2-amines) | 7.6-8.04 | researchgate.net |

| Furan ring protons (nitrofuran-substituted thiadiazole) | 7.73–8.07 and 7.53–7.61 | nih.gov |

| Amino group proton (2,5-disubstituted-1,3,4-thiadiazole) | 9.90 | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying characteristic functional groups in thiadiazole derivatives. nih.govresearchgate.net20.198.91 The formation of the thiadiazole ring is often confirmed by the appearance of specific vibrational bands. For instance, in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, the success of the hydrazinolysis step was confirmed by the appearance of NH and NH₂ group vibrations at 3250–3400 cm⁻¹. nih.gov In a series of 5-(substituted phenyl)-1,3,4-thiadiazole-2-amines, the structures were elucidated by IR spectral data. rasayanjournal.co.in For N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the characteristic signals for the carbonyl moiety appeared at 1694–1743 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for Thiadiazole Analogues

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| NH and NH₂ (hydrazide) | 3250–3400 | nih.gov |

| C=O (thiazolidinone) | 1694–1743 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of thiadiazole compounds. nih.govresearchgate.netencyclopedia.pub The structures of synthesized 1,3,4-thiadiazole-2-amine derivatives are often proven by mass spectrometry. encyclopedia.pub For a series of 5-[substituted]-1,3,4-thiadiazol-2-amines, liquid chromatography-mass spectrometry (LC-MS) was used for structural elucidation. researchgate.net Similarly, the structures of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were confirmed by mass spectral analyses. rasayanjournal.co.in The molecular ion peak in the mass spectrum provides direct evidence of the compound's molecular formula. The PubChem database lists the molecular formula of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine as C₉H₈N₄O₂S with a molecular weight of 236.25 g/mol . nih.gov

Computational Chemistry and Molecular Modeling Studies of 5 4 Nitrobenzyl 1,3,4 Thiadiazol 2 Amine and Analogs

Quantum-Chemical Investigations and Electronic Structure Analysis

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. sapub.orgresearchgate.net These studies provide a theoretical framework for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Investigations into analogs such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole have utilized DFT with Becke's three-parameter hybrid functional (B3LYP) to determine the optimized molecular structure. sapub.org Such calculations are crucial for predicting vibrational spectra (IR/Raman), which can then be compared with experimental data to confirm the structural assignments. sapub.orgresearchgate.net For the analog 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, a comprehensive analysis of its molecular geometry was performed, with the most stable structure being optimized using B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set. researchgate.net

Natural Bond Orbital (NBO) analysis is another critical component of these investigations, offering insights into intramolecular bonding, charge delocalization, and the stability arising from these interactions. sapub.orgresearchgate.net The study of intramolecular charge transfer interactions, such as n–σ, n–π, and π-π*, helps to explain the potential biological activities of these molecules. sapub.org Furthermore, calculations of electronic properties like dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO) are used to understand the molecule's electronic behavior and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a 1,3,4-Thiadiazole Analog

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Band Gap | 2.426 eV | DFT/B3LYP | sapub.org |

| Dipole Moment | Data not available in snippets | DFT | researchgate.net |

| Polarizability | Data not available in snippets | DFT | researchgate.net |

The photophysical properties of thiadiazole derivatives can be significantly influenced by their aggregation state. nih.govspringernature.com While monomeric (solution-state) studies provide data on the intrinsic properties of a single molecule, investigations into crystalline aggregates are crucial for understanding their behavior in the solid state, which is relevant for applications in optical and photonic devices. nih.gov

In related heterocyclic systems like thiazolo[5,4-d]thiazole (TTz) derivatives, the crystal packing mode, whether herringbone or slipped stacks, is governed by intermolecular non-covalent interactions and profoundly modulates the photophysical properties. nih.gov These symmetrically substituted TTz-based crystals exhibit fluorescence spanning the entire visible spectrum, from orange-red to blue, a property that is a direct function of their crystal packing. nih.gov Compared to their solution-state (monomeric) counterparts, the crystalline forms show significantly red-shifted absorption and photoluminescence spectra. nih.gov

Theoretical models, such as the Holstein model, are applied to simulate absorption and emission spectra in aggregates. springernature.com These models help to understand phenomena like the formation of J-aggregates, which are characterized by a redshifted optical transition, and H-aggregates. springernature.com In some crystalline structures, it has been shown that J-aggregate photophysical behaviors can emerge from multiple linear H-aggregates, demonstrating complex through-space exciton delocalization. springernature.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how 1,3,4-thiadiazole derivatives interact with biological targets at the molecular level.

Docking studies have been performed on various 1,3,4-thiadiazole analogs to elucidate their mechanism of action. For instance, analogs have been docked against Leishmania major topoisomerase IB to identify the binding interactions responsible for their antileishmanial activity. researchgate.net These studies revealed that hydrogen bonding and several hydrophobic interactions with the active site are crucial for their potent activity. researchgate.net In the context of anticancer research, derivatives have been docked with receptors like the estrogen receptor (ER) and epidermal growth factor receptor (EGFR) to predict binding affinity and orientation. researchgate.net

The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. rsc.org The ligand is then placed in the binding pocket of the protein, and its conformation is scored based on binding energy. For example, in a study of 1,3,4-oxadiazol-2-one derivatives targeting fatty acid amide hydrolase (FAAH), ligands were docked using the Glide module from the Schrödinger suite. mdpi.com The most favorable poses were identified based on high docking scores and specific interactions with key amino acid residues, such as Ser 241. mdpi.com

Table 2: Example of Molecular Docking Results for Thiazole (B1198619)/Thiadiazole Analogs

| Compound Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound 3a (Thiazole deriv.) | Estrogen Receptor (3ERT) | -8.512 | -43.785 | researchgate.net |

| Compound 3e (Thiazole deriv.) | Estrogen Receptor (3ERT) | -6.869 | -24.187 | researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies are crucial for the rational design of more potent and selective analogs of 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine.

SAR studies on 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives have provided valuable insights. For example, in a series of compounds tested for antileishmanial activity, it was found that the substitution on the amine nitrogen plays a profound role in the biological activity. researchgate.netnih.gov Specifically, 5-nitrofuran-2-yl-1,3,4-thiadiazoles with n-propyl, n-butyl, and benzyl (B1604629) side chains showed very good activity. researchgate.net Another study concluded that for a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles, compounds without any substitution on the nitrogen of a piperazine (B1678402) ring were the most potent in their respective series against T. brucei. mdpi.com

QSAR modeling takes this a step further by creating a mathematical relationship between chemical structure and biological activity. For a series of 36 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives, QSAR models were developed using multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural networks (ANN). researchgate.netsemanticscholar.org These models use calculated molecular descriptors to predict the antileishmanial activity (pIC50). researchgate.netresearchgate.net A 3D-QSAR model showed that steric (59.80%) and electrostatic (40.20%) properties play an important role in the leishmanicidal activity of these compounds. researchgate.net The statistical significance and predictive power of these models are rigorously validated using methods like leave-one-out cross-validation and external test sets. researchgate.netresearchgate.net

Table 3: Statistical Parameters of QSAR Models for 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole Derivatives

| Model | R (Correlation Coefficient) | Rcv (Cross-validation) | Rtest (External Validation) | Reference |

|---|---|---|---|---|

| MLR | 0.750 | 0.722 | 0.840 | researchgate.netsemanticscholar.org |

| RNLM | 0.782 | 0.744 | 0.850 | researchgate.netsemanticscholar.org |

| ANN | 0.967 | 0.720 | 0.802 | researchgate.netsemanticscholar.org |

Pharmacophore Identification and Lead Optimization Strategies in Drug Design

The insights gained from SAR, QSAR, and molecular docking studies are integrated to identify pharmacophores and guide lead optimization strategies. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For 1,3,4-thiadiazole derivatives, the heterocyclic ring itself is a key scaffold. researchgate.net The incorporation of the thiadiazole moiety into pharmacophores has been shown to improve biological activity and enhance pharmacokinetic profiles. researchgate.net QSAR and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that highlight regions where specific properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) are favorable or unfavorable for activity. mdpi.comphyschemres.org This information directly guides the modification of a lead compound. For example, a CoMSIA model for a set of thiazole derivatives guided the design of eleven new compounds with potentially higher inhibitory activity. physchemres.org

Lead optimization strategies involve modifying the lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. A structure-based drug design approach, using the crystal structure of a target enzyme like aromatase, can be employed to increase selectivity. nih.gov The QSAR studies on antileishmanial 1,3,4-thiadiazoles are expected to be highly beneficial in lead optimization for the discovery of new drug candidates. semanticscholar.org By understanding the key interactions and structural requirements for activity, medicinal chemists can rationally design new analogs with improved therapeutic potential.

Applications in Materials Science and Industrial Chemistry

Dual-Fluorescent Properties and Aggregation-Induced Emission in Biopolymer Films

There is no specific information available in the reviewed literature regarding the dual-fluorescent properties or aggregation-induced emission of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine when incorporated into biopolymer films.

Role as Functional Nanofillers in Polymeric Systems

No research detailing the use of this compound as a functional nanofiller in polymeric systems could be located. Studies on related thiadiazoles suggest this is a potential application, but specific data for this compound is absent.

Applications in Complex Synthesis and Coordination Chemistry

The 1,3,4-thiadiazole (B1197879) ring system is known to participate in coordination chemistry. The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions. nih.gov However, specific studies detailing the complex synthesis and coordination chemistry of this compound are not described in the available literature.

Utility in Polymer Synthesis

While heterocyclic compounds can sometimes be used as monomers or additives in polymer synthesis, there is no specific information on the utility of this compound for this purpose.

Development as Analytical Materials

The development of this compound as an analytical material has not been documented in the reviewed sources.

Applications in Agrochemicals and Corrosion Inhibition

The 1,3,4-thiadiazole scaffold is a common feature in compounds developed for agrochemical and industrial applications. researchgate.netgrowingscience.com Derivatives of this heterocyclic system have been investigated for various biological activities, including fungicidal and herbicidal properties. researchgate.netrasayanjournal.co.in Furthermore, the nitrogen and sulfur atoms in the thiadiazole ring make such compounds candidates for investigation as corrosion inhibitors, as they can adsorb onto metal surfaces and form a protective layer. researchgate.net While this suggests a potential application area for this compound, specific research validating its efficacy as an agrochemical or corrosion inhibitor is not present in the available literature.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents Based on the Thiadiazole Scaffold

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile scaffold for the development of new therapeutic agents due to its diverse pharmacological activities. nih.govmdpi.com Researchers have successfully synthesized and evaluated numerous thiadiazole derivatives for a range of applications, demonstrating the scaffold's potential. mdpi.com

The 2-amino-1,3,4-thiadiazole (B1665364) moiety, present in 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine, is a particularly valuable starting point for creating new pharmacologically active molecules. nih.gov The reactivity of the amine group allows for various chemical modifications, enabling the synthesis of a wide array of derivatives. nih.gov These derivatives have been investigated for numerous therapeutic purposes.

Key Therapeutic Areas for Thiadiazole Derivatives:

Anticancer: Thiadiazole derivatives have shown promise against various cancer cell lines. nih.govmdpi.com They can interfere with DNA synthesis, inhibiting the replication of tumor cells. mdpi.com For example, certain derivatives have been evaluated against breast cancer and chronic myelogenous leukemia cell lines. nih.govmdpi.com

Antimicrobial: The thiadiazole ring is a bioisostere of the thiazole (B1198619) ring, a component found in some cephalosporin (B10832234) antibiotics. semanticscholar.org This structural similarity has prompted extensive research into thiadiazoles as antimicrobial agents, with many derivatives showing significant activity against bacterial and fungal pathogens, including resistant strains. nih.govsemanticscholar.orgkoreascience.kr

Antiviral: Novel thiadiazole-based compounds have been evaluated for the treatment of viruses like HIV, with some showing significant inhibitory activity. mdpi.com

Other Activities: The therapeutic potential of this scaffold extends to anticonvulsant, anti-inflammatory, and anti-platelet agents. mdpi.com

The core structure of this compound, featuring the nitrobenzyl group, provides a template that can be systematically modified to optimize activity for a specific therapeutic target.

Rational Design Strategies for Enhanced Efficacy and Selectivity

Rational drug design, aided by computational tools, is a key strategy for optimizing the therapeutic properties of lead compounds like those derived from the 1,3,4-thiadiazole scaffold. wikipedia.orgnih.gov This approach allows for the targeted modification of a molecule to improve its effectiveness (efficacy) and its ability to interact with the intended biological target without affecting others (selectivity). nih.gov

For thiadiazole derivatives, design strategies often focus on several key aspects:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with systematic variations, researchers can determine how specific chemical groups influence biological activity. For instance, modifying the substituents on the phenyl ring of the nitrobenzyl group in this compound could lead to derivatives with enhanced potency. SAR studies have shown that the introduction of specific groups, like a nitro group on a coumarin (B35378) ring attached to the thiadiazole, can improve antibacterial activity. nih.gov

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a target protein. nih.gov For example, docking studies have been used to understand how thiadiazole derivatives interact with enzymes like VEGFR-2, a key target in cancer therapy. nih.govrsc.org This insight allows chemists to design molecules that fit the binding site more precisely, potentially increasing inhibitory activity.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) necessary for biological activity. nih.gov For thiadiazole-based inhibitors, the design might incorporate a hetero-aromatic system to occupy a specific region of an enzyme, a linker group, and a hydrophobic tail to optimize interactions. nih.gov

One successful application of rational design involved the development of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. It was created by making small structural modifications to the first-generation drug, Imatinib, based on the structure of the Abl-imatinib complex, resulting in a more potent and selective inhibitor. wikipedia.org Similarly, by applying these design principles to the this compound scaffold, researchers can aim to create next-generation therapeutics with superior performance.

Exploration of New Modes of Action Against Resistant Pathogens and Diseases

A significant challenge in modern medicine is the emergence of drug resistance in pathogens and cancer cells. koreascience.kr The 1,3,4-thiadiazole scaffold offers a promising avenue for discovering compounds that work through novel mechanisms of action, potentially circumventing existing resistance pathways.

The structural features of thiadiazoles, particularly the toxophoric –N=C–S– moiety, are thought to be responsible for their broad spectrum of activity. nih.gov Their ability to act as bioisosteres of pyrimidine (B1678525) allows them to interfere with fundamental cellular processes like DNA synthesis, which can be effective against both cancer cells and microbes. mdpi.com

Examples of Investigated Mechanisms:

| Derivative Class | Target/Mechanism | Disease/Pathogen | Reference |

| Thiadiazole-Coumarin Hybrids | DNA Gyrase Inhibition | Bacteria | nih.gov |

| Thiazole/Thiazolidinone Derivatives | HIV-1 Reverse Transcriptase (RT) and RNase H Inhibition | HIV | nih.gov |

| 2,3-dihydro-1,3,4-thiadiazole Derivatives | VEGFR-2 Inhibition, Apoptosis Induction | Cancer | nih.govrsc.org |

| Thiadiazole Derivatives | Bcr-Abl Tyrosine Kinase Inhibition | Chronic Myelogenous Leukemia | nih.govwikipedia.org |

| Thiadiazole Derivatives | Ergosterol Biosynthesis Inhibition | Fungi (Candida species) | nih.gov |

Research into compounds like this compound and its analogues could reveal new biological targets or new ways of interacting with known targets. For example, some thiazolidinone derivatives, which share structural similarities, have shown a different inhibition mechanism against HIV-1 RT, suggesting they may be effective against resistant strains. nih.gov Similarly, exploring how these compounds affect multi-drug resistant tuberculosis (MDR-TB) or pathogens with acquired resistance to conventional antibiotics is a critical area for future investigation. mdpi.com

Advancements in Sustainable and Efficient Synthetic Methodologies for Thiadiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to create processes that are more efficient, less hazardous, and environmentally friendly. bohrium.com Traditional methods for synthesizing heterocyclic compounds often involve long reaction times, harsh conditions, and the use of volatile organic solvents.

Recent advancements have focused on overcoming these limitations for the synthesis of thiadiazole and related thiazole derivatives:

Microwave and Ultrasonic Irradiation: These techniques can significantly reduce reaction times and improve product yields compared to conventional heating methods. bohrium.comnih.gov

Green Catalysts: The use of recyclable, eco-friendly biocatalysts, such as those derived from chitosan (B1678972), is a key area of development. nih.govmdpi.comacs.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. mdpi.com

A comparative study highlighted the benefits of these modern approaches. For instance, the synthesis of novel thiazole derivatives using a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as a catalyst under ultrasonic irradiation resulted in high yields and quick reaction times under mild conditions. nih.gov Similarly, a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been used as an effective and reusable biocatalyst for thiazole synthesis. mdpi.com Adopting these sustainable methodologies for the production of this compound and its derivatives will be crucial for future drug development efforts.

Q & A

Q. What are the established synthetic routes for 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with nitrobenzyl precursors. A common approach (adapted from similar thiadiazole syntheses) includes:

- Step 1: Reacting 4-nitrobenzyl chloride with thiosemicarbazide in a polar solvent (e.g., ethanol or DMF) under reflux.

- Step 2: Cyclization using acidic (e.g., concentrated H₂SO₄) or dehydrating agents (e.g., POCl₃) to form the thiadiazole ring .

- Optimization: Ultrasound-assisted synthesis (e.g., 40 kHz, 50°C) can reduce reaction time by 30–50% and improve yields compared to traditional thermal methods .

Q. Table 1: Synthesis Optimization Parameters

| Method | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| Thermal Reflux | 65–70 | 6–8 | H₂SO₄, 80°C |

| Ultrasound-Assisted | 80–85 | 2–3 | H₂SO₄, 50°C, 40 kHz |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Antimicrobial Activity:

- Antiparasitic Activity:

- Cytotoxicity: Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved for structurally similar thiadiazoles?

Methodological Answer:

- Data Collection: Ensure high-resolution datasets (≤1.0 Å) to reduce thermal motion artifacts.

- Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .

- Validation Tools: Cross-check with Platon (e.g., ADDSYM for missed symmetry) and Mercury (hydrogen-bond analysis).

- Case Study: For nitrobenzyl-thiadiazoles, resolve π-π stacking ambiguities by comparing experimental vs. DFT-calculated torsion angles .

Q. What strategies enhance the compound’s bioavailability and target specificity in in vivo studies?

Methodological Answer:

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. How can discrepancies in biological activity between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways.

- Formulation: Use nanoemulsions or liposomes to enhance plasma half-life (e.g., PEGylated carriers increase t₁/₂ by 3–5×).

- PK/PD Modeling: Integrate in vitro IC₅₀ data with allometric scaling for dose prediction in murine models .

Q. What are the best practices for comparative studies with structurally analogous thiadiazoles?

Methodological Answer:

- Library Design: Include analogs with varied substituents (e.g., 4-Cl, 4-F, 4-CF₃) to establish SAR.

- Standardized Assays: Use the same cell lines (e.g., A549 for anticancer activity) and normalization controls.

- Data Normalization: Express activities as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).

Q. Table 2: Comparative Biological Activity of Thiadiazole Derivatives

| Compound | MIC (µg/mL) | T. cruzi Inhibition (%) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| 5-(4-Nitrobenzyl)-thiadiazole | 12.5 | 95 | >100 |

| 5-(4-Fluorobenzyl)-thiadiazole | 25.0 | 60 | 85 |

| 5-(4-Trifluoromethyl)-thiadiazole | 50.0 | 30 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。